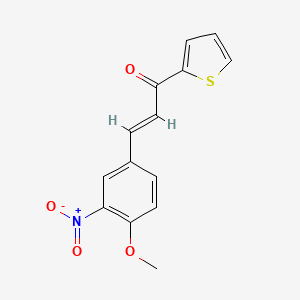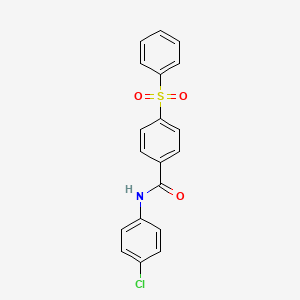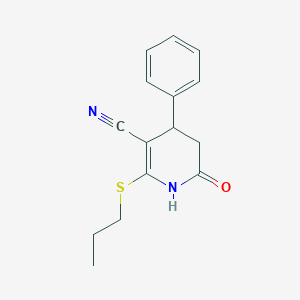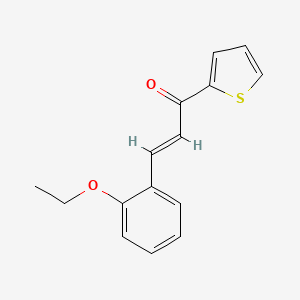
3-(4-methoxy-3-nitrophenyl)-1-(2-thienyl)-2-propen-1-one
Übersicht
Beschreibung
3-(4-methoxy-3-nitrophenyl)-1-(2-thienyl)-2-propen-1-one, also known as MNTP, is a synthetic compound that has gained significant attention in scientific research due to its potential biological and pharmacological properties. MNTP is a yellow crystalline powder that belongs to the class of chalcones and possesses a nitro and methoxy group at the para position of the phenyl ring.
Wirkmechanismus
The mechanism of action of 3-(4-methoxy-3-nitrophenyl)-1-(2-thienyl)-2-propen-1-one is not fully understood, but it is believed to involve multiple pathways. This compound has been reported to inhibit the activity of various enzymes such as cyclooxygenase (COX), lipoxygenase (LOX), and xanthine oxidase (XO), which are involved in the inflammatory response. This compound also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. The compound's ability to modulate neurotransmitters and improve cognitive function suggests its potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2) in vitro and in vivo. This compound has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, this compound has been reported to improve glucose metabolism and insulin sensitivity, suggesting its potential use in the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-methoxy-3-nitrophenyl)-1-(2-thienyl)-2-propen-1-one has several advantages and limitations for lab experiments. The compound's unique chemical structure makes it a potential candidate for drug development and therapeutic applications. This compound has also been reported to exhibit low toxicity and high solubility in water, which makes it suitable for in vitro and in vivo studies. However, this compound's limited stability and low bioavailability pose challenges for its use in drug development and therapeutic applications.
Zukünftige Richtungen
3-(4-methoxy-3-nitrophenyl)-1-(2-thienyl)-2-propen-1-one has shown promising results in scientific research, and several future directions can be explored. This compound's potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's needs further investigation. This compound's ability to modulate neurotransmitters suggests its potential use in the treatment of depression and anxiety. This compound's potential use in the treatment of diabetes and other metabolic disorders needs further investigation. This compound's potential use as a scaffold for the development of novel drugs needs further exploration. Overall, this compound's unique chemical structure and potential biological and pharmacological properties make it a promising compound for future research and drug development.
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential biological and pharmacological properties. This compound has been reported to exhibit various activities such as anti-inflammatory, antioxidant, antimicrobial, antitumor, and antidiabetic. The compound's unique chemical structure makes it a potential candidate for drug development and therapeutic applications. However, this compound's limited stability and low bioavailability pose challenges for its use in drug development and therapeutic applications. Future research directions can be explored to further investigate this compound's potential use in the treatment of various diseases and its potential use as a scaffold for the development of novel drugs.
Wissenschaftliche Forschungsanwendungen
3-(4-methoxy-3-nitrophenyl)-1-(2-thienyl)-2-propen-1-one has been extensively studied for its potential biological and pharmacological properties. It has been reported to exhibit various activities such as anti-inflammatory, antioxidant, antimicrobial, antitumor, and antidiabetic. This compound has also shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's unique chemical structure makes it a potential candidate for drug development and therapeutic applications.
Eigenschaften
IUPAC Name |
(E)-3-(4-methoxy-3-nitrophenyl)-1-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4S/c1-19-13-7-5-10(9-11(13)15(17)18)4-6-12(16)14-3-2-8-20-14/h2-9H,1H3/b6-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYFWGMDYJZUME-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CS2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=CS2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-(4-methoxybenzylidene)-2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoacetohydrazide](/img/structure/B3899344.png)
![2-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3899356.png)
![10-{[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}-10H-phenothiazine](/img/structure/B3899366.png)
![N-[3-(N-hydroxybutanimidoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B3899371.png)

![N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]-2,2-diphenylacetamide](/img/structure/B3899381.png)


![ethyl 2-({[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3899403.png)

![2-[2-(2-furyl)vinyl]-3-methyl-4(3H)-quinazolinone](/img/structure/B3899412.png)


![N'-(3-hydroxybenzylidene)-2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoacetohydrazide](/img/structure/B3899425.png)